Magnesium aluminum phosphate

Description

Structure

2D Structure

Properties

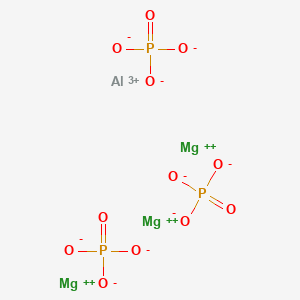

Molecular Formula |

AlMg3O12P3 |

|---|---|

Molecular Weight |

384.81 g/mol |

IUPAC Name |

aluminum;trimagnesium;triphosphate |

InChI |

InChI=1S/Al.3Mg.3H3O4P/c;;;;3*1-5(2,3)4/h;;;;3*(H3,1,2,3,4)/q+3;3*+2;;;/p-9 |

InChI Key |

LJLOZXXFSODVGF-UHFFFAOYSA-E |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Magnesium Aluminum Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium aluminum phosphate (B84403) is an inorganic compound of significant interest in materials science and pharmaceutical applications. It exists in various forms, from naturally occurring minerals to synthetically produced powders and binders. Its utility stems from a combination of desirable chemical properties, including high thermal stability and biocompatibility. This technical guide provides a comprehensive overview of the chemical properties of magnesium aluminum phosphate, with a focus on data relevant to researchers and professionals in drug development.

Physicochemical Properties

This compound is a complex inorganic salt. Its precise properties can vary depending on the specific stoichiometry and crystalline form.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | AlMg₃(PO₄)₃ | [1] |

| Molecular Weight | 384.81 g/mol | [1] |

| Appearance | White powder or crystalline solid. | [2] |

| Solubility in Water | Generally considered insoluble. | [3] |

| Solubility in Acids | Soluble in dilute mineral acids. | [3] |

Solubility

Table 2: Solubility Product Constants (Ksp) of Related Compounds at 25°C

| Compound | Formula | Ksp | Source(s) |

| Aluminum Phosphate | AlPO₄ | 6.3 x 10⁻¹⁹ | [4] |

| Magnesium Phosphate | Mg₃(PO₄)₂ | - | - |

| Magnesium Ammonium (B1175870) Phosphate | MgNH₄PO₄ | 2.5 x 10⁻¹³ | [4][5] |

Reactivity

Reactivity with Acids

This compound reacts with acids, leading to its dissolution. The reaction with a strong acid like hydrochloric acid (HCl) is expected to yield the soluble chloride salts of magnesium and aluminum, along with phosphoric acid.

A general, unbalanced equation for this reaction is: MgₓAly(PO₄)z (s) + HCl (aq) → MgCl₂ (aq) + AlCl₃ (aq) + H₃PO₄ (aq)

While a specific balanced equation for a defined this compound stoichiometry is not available, the reaction of aluminum phosphate with hydrochloric acid is given as: AlPO₄ + 3HCl → AlCl₃ + H₃PO₄[6]

Reactivity with Bases

The reactivity of this compound with bases is less straightforward. Strong bases like sodium hydroxide (B78521) (NaOH) can react with the compound, potentially leading to the precipitation of magnesium hydroxide and the formation of soluble sodium phosphate and aluminate species.

A balanced equation for the reaction of magnesium phosphate with sodium hydroxide is: Mg₃(PO₄)₂ + 6NaOH → 3Mg(OH)₂ + 2Na₃PO₄[3]

It is important to note that aluminum hydroxide is amphoteric and can react with excess strong base to form soluble aluminates.

Thermal Stability

Anhydrous this compound exhibits high thermal stability, with decomposition occurring at very high temperatures.[7] The thermal behavior is crucial for applications involving high-temperature processing, such as in ceramics and as a binder in refractory materials.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques to evaluate thermal stability. For a composite binder containing aluminum, magnesium, and chromium phosphates, two main endothermic peaks were observed around 200 °C and 440 °C, corresponding to significant weight loss, indicating phase transformations.[8] Anhydrous aluminum orthophosphate is known to be stable up to temperatures exceeding 1200°C.[7]

Experimental Protocols

Synthesis of this compound via Co-precipitation

This method allows for the synthesis of homogenous nanoparticles at a controlled pH and temperature.

Materials:

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Ammonium phosphate dibasic ((NH₄)₂HPO₄)

-

Ammonia (B1221849) solution (NH₄OH)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of magnesium nitrate and aluminum nitrate with the desired Mg:Al molar ratio.

-

Prepare an aqueous solution of ammonium phosphate.

-

Slowly add the magnesium and aluminum nitrate solution to the ammonium phosphate solution under vigorous stirring.

-

Maintain the pH of the mixture at a constant value (e.g., pH 9-10) by the dropwise addition of ammonia solution.

-

Continuously stir the resulting suspension for a specified period (e.g., 24 hours) at room temperature to allow for aging of the precipitate.

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Dry the precipitate in an oven at a specified temperature (e.g., 80-100 °C) to obtain the final this compound powder.

-

For crystalline phases, a subsequent calcination step at a higher temperature (e.g., 800 °C) may be required.[9][10]

Synthesis of this compound via Hydrothermal Method

This method facilitates the formation of crystalline materials under elevated temperature and pressure.

Materials:

-

A source of magnesium (e.g., magnesium chloride, MgCl₂)

-

A source of aluminum (e.g., aluminum hydroxide, Al(OH)₃)

-

A source of phosphate (e.g., phosphoric acid, H₃PO₄)

-

Deionized water

-

(Optional) A structure-directing agent or template.

Procedure:

-

Prepare a precursor gel or solution by mixing the magnesium, aluminum, and phosphate sources in deionized water in the desired stoichiometric ratio.

-

Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven to a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 24-72 hours).[11]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final product in an oven at a suitable temperature (e.g., 100 °C).[12]

Characterization by X-Ray Diffraction (XRD)

XRD is used to determine the crystalline phases and structure of the synthesized material.

Procedure:

-

Prepare a finely ground powder of the this compound sample.

-

Mount the powder on a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, typically using Cu Kα radiation (λ = 1.5406 Å).

-

Scan a 2θ range, for example, from 10° to 80°, with a step size of 0.02° and a scan speed of 2°/minute.[13][14]

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns from databases such as the ICDD PDF database to identify the crystalline phases present.[13]

Applications in Drug Development

This compound and related compounds are utilized in pharmaceutical formulations, primarily as excipients. Their inert nature, high surface area, and ability to act as adsorbents make them suitable for various applications.[15]

Role as an Excipient

Magnesium aluminum silicate, a related compound, is used as a tablet binder, disintegrant, and fluidity-enhancing agent.[15] It can also improve the stability and bioavailability of poorly water-soluble drugs by adsorbing them onto its surface.[15]

Nanoparticles for Drug Delivery

Magnesium phosphate nanoparticles have emerged as promising non-viral vectors for gene and drug delivery. Their biocompatibility and pH-sensitive dissolution in the acidic environment of endosomes and lysosomes make them suitable for intracellular delivery of therapeutic agents.[16][17]

Visualization of Synthesis and Drug Delivery Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound nanoparticles via co-precipitation and their subsequent application in a drug delivery system.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. webqc.org [webqc.org]

- 4. Ksp Table [chm.uri.edu]

- 5. accessengineeringlibrary.com [accessengineeringlibrary.com]

- 6. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. thaiscience.info [thaiscience.info]

- 11. mdpi.com [mdpi.com]

- 12. iris.unisalento.it [iris.unisalento.it]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pharmafocusasia.com [pharmafocusasia.com]

- 16. Magnesium phosphate nanoparticles can be efficiently used in vitro and in vivo as non-viral vectors for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipid-Coated, pH-Sensitive Magnesium Phosphate Particles for Intracellular Protein Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Magnesium Aluminum Phosphate Minerals and their Synthetic Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of natural magnesium aluminum phosphate (B84403) minerals, with a primary focus on aldermanite. It covers their chemical and physical properties, crystallographic data, and geological occurrence. Furthermore, this guide details synthetic methodologies for preparing magnesium aluminum phosphate materials, which are of growing interest in various fields, including catalysis and biomaterials. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Natural Occurrence of this compound Minerals

Magnesium and aluminum phosphate-containing minerals are a diverse group, typically found in phosphate-rich geological environments, such as granitic pegmatites and alteration zones of phosphate deposits. While aldermanite is a principal example, several other minerals share a similar chemical composition.

Aldermanite

Aldermanite is a rare hydrated this compound mineral. It was named after Arthur Richard Alderman, a Professor of Geology and Mineralogy at the University of Adelaide.[1][2]

Occurrence: Aldermanite is a secondary mineral found in cavities of brecciated and metamorphosed sedimentary phosphate deposits. It is known to form from the alteration of fluellite.[2] The type locality for aldermanite is the Moculta Phosphate Quarry in South Australia.[1]

Other Notable Minerals

Besides aldermanite, other natural minerals containing magnesium, aluminum, and phosphate include:

-

Lazulite: A blue phosphate mineral with the chemical formula (Mg,Fe²⁺)Al₂(PO₄)₂(OH)₂.[3][4] It is the magnesium endmember of a solid solution series with the iron-rich scorzalite.[3] Lazulite is typically found in high-grade metamorphic rocks and pegmatites.[3]

-

Gordonite: A rare secondary mineral with the formula MgAl₂(PO₄)₂(OH)₂ · 8H₂O.[5] It forms from the alteration of variscite in limestone nodules or as a late-stage hydrothermal mineral in complex granitic pegmatites.[5]

-

Paravauxite: A rare phosphate mineral that is the triclinic dimorph of metavauxite.[6][7] While its formula, Fe²⁺Al₂(PO₄)₂(OH)₂ · 8H₂O, primarily contains iron, magnesium can substitute for the ferrous iron.[8] It is found in hydrothermal tin veins and complex granitic pegmatites.[7]

Data Presentation: Physicochemical and Crystallographic Properties

The following tables summarize the key quantitative data for aldermanite and other related this compound minerals for easy comparison.

Table 1: Chemical Formula and Composition of Selected Minerals

| Mineral | Ideal Chemical Formula | Notes on Composition |

| Aldermanite | [Mg(H₂O)₆][Na(H₂O)₂Al₃(PO₄)₂(OH,F)₆] · H₂O | Redefined formula as of 2021. The original formula was reported as Mg₅Al₁₂(PO₄)₈(OH)₂₂·32H₂O.[2] |

| Lazulite | (Mg,Fe²⁺)Al₂(PO₄)₂(OH)₂ | Forms a solid solution series with scorzalite.[3] |

| Gordonite | MgAl₂(PO₄)₂(OH)₂ · 8H₂O | The magnesium analogue of mangangordonite.[5] |

| Paravauxite | Fe²⁺Al₂(PO₄)₂(OH)₂ · 8H₂O | Isostructural with gordonite; Mg can substitute for Fe.[7][8] |

Table 2: Physical Properties of Selected Minerals

| Mineral | Mohs Hardness | Specific Gravity (g/cm³) | Color | Luster |

| Aldermanite | 2 | 2.1 (Calculated) | Colorless | Sub-Vitreous, Pearly |

| Lazulite | 5.5 - 6 | 3.122 - 3.24 | Blue, sky-blue, bluish-white, green | Vitreous, Sub-Vitreous, Resinous, Greasy |

| Gordonite | 3.5 | 2.23 (Measured), 2.22 (Calculated) | Smoky-white, buff, colorless; pale pink or green on tips | Vitreous, Pearly |

| Paravauxite | 3 | 2.36 (Measured), 2.37 (Calculated) | Pale greenish-white to colorless, gray-white, light brown | Sub-Vitreous, Resinous, Waxy, Pearly |

Table 3: Crystallographic Data of Selected Minerals

| Mineral | Crystal System | Space Group | Unit Cell Parameters |

| Aldermanite | Monoclinic | P2₁/c | a = 13.524(3) Å, b = 9.958(2) Å, c = 7.013(1) Å, β = 97.40(3)° |

| Lazulite | Monoclinic | P2₁/c | a = 7.144 Å, b = 7.276 Å, c = 7.228 Å, β = 120.5° |

| Gordonite | Triclinic | P1 | a = 5.242 Å, b = 10.464 Å, c = 6.965 Å, α = 107.76°, β = 111.46°, γ = 71.86° |

| Paravauxite | Triclinic | P1 | a = 5.233 Å, b = 10.541 Å, c = 6.962 Å, α = 106.9°, β = 110.8°, γ = 72.1° |

Experimental Protocols for Synthesis

The synthesis of this compound materials can be achieved through various methods, each offering control over the material's properties such as crystallinity, particle size, and surface area.

Co-Precipitation Method

This method involves the simultaneous precipitation of magnesium and aluminum phosphates from a solution.

Protocol:

-

Precursor Solution Preparation: Prepare an aqueous solution containing the desired molar ratio of magnesium and aluminum precursors. Magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) are commonly used.

-

Phosphate Source Addition: Add a stoichiometric amount of a phosphate source, such as phosphoric acid (H₃PO₄), to the nitrate solution.

-

pH Adjustment and Precipitation: Cool the mixture in an ice bath. Adjust the pH of the solution to a target value (e.g., pH 9) by the dropwise addition of a base, such as a 0.4 N sodium hydroxide (B78521) (NaOH) solution, under vigorous stirring. A gel-like precipitate will form.

-

Aging: Allow the obtained gel to age for 24 hours under ambient conditions.

-

Washing and Drying: Filter the precipitate and wash it several times with heated deionized water to remove any unreacted salts. Dry the washed solid in an oven overnight at 353 K.

-

Calcination (Optional): To obtain a crystalline phase, the dried powder can be calcined in a furnace under an air flow. A typical calcination temperature is 773 K for 3 hours.

Hydrothermal Synthesis

Hydrothermal synthesis utilizes elevated temperatures and pressures to promote the crystallization of the desired material.

Protocol:

-

Precursor Slurry Preparation: Prepare a precursor slurry by mixing magnesium- and aluminum-containing minerals (e.g., magnesite and illite) with water.

-

Dispersion: Add a dispersant, such as sodium hexametaphosphate (equivalent to 0.1-0.2% of the mineral weight), and stir to create a homogenous slurry.

-

Acidification and Reaction: Add phosphoric acid (40-85% mass concentration) to the slurry. Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Hydrothermal Treatment: Heat the autoclave to a temperature between 70-120°C and maintain it for a reaction time of 0.5-6 hours.

-

Cooling and Product Recovery: Cool the autoclave to room temperature. The solid product can then be recovered by filtration, washed with deionized water, and dried.

Solid-State Reaction

This method involves the reaction of solid precursors at high temperatures.

Protocol:

-

Precursor Mixing: Intimately mix fine powders of a magnesium source (e.g., magnesium oxide, MgO), an aluminum source (e.g., aluminum oxide, Al₂O₃), and a phosphate source (e.g., ammonium (B1175870) dihydrogen phosphate, NH₄H₂PO₄) in the desired stoichiometric ratio.

-

Grinding: Grind the mixture in a mortar and pestle or a ball mill to ensure homogeneity.

-

Calcination: Transfer the powdered mixture to a crucible and heat it in a furnace at a high temperature (e.g., 800-1200°C) for several hours to allow for the solid-state reaction to occur.

-

Cooling and Characterization: After the reaction is complete, cool the furnace to room temperature and recover the synthesized powder.

Visualizations

Geological Formation Pathway of Aldermanite

The following diagram illustrates the logical relationship in the geological formation of aldermanite.

Experimental Workflow for Co-Precipitation Synthesis

This diagram outlines the general workflow for the co-precipitation synthesis of magnesium aluminum phosphates.

References

- 1. mindat.org [mindat.org]

- 2. This compound Research Chemical [benchchem.com]

- 3. Lazulite - Wikipedia [en.wikipedia.org]

- 4. britannica.com [britannica.com]

- 5. mindat.org [mindat.org]

- 6. Paravauxite - Wikipedia [en.wikipedia.org]

- 7. mindat.org [mindat.org]

- 8. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminomagnesium Phosphates, with a Focus on AlMg₃O₁₂P₃

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis methodologies, and characterization of aluminomagnesium phosphates. While specific experimental data for the compound with the precise stoichiometry AlMg₃O₁₂P₃ is limited in publicly accessible literature, this document contextualizes its probable characteristics within the broader class of MgAlPO materials. Information on a compound with the molecular formula AlMg₃O₁₂P₃ is available in chemical databases, identified by the IUPAC name aluminum;trimagnesium;triphosphate and a molecular weight of 384.81 g/mol .[1] This guide synthesizes information from related, well-studied materials to provide a predictive framework for understanding AlMg₃O₁₂P₃. It includes summaries of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key processes to support research and development in fields utilizing phosphate-based materials.

Introduction to Aluminomagnesium Phosphates

Aluminomagnesium phosphates (MgAlPOs) are a class of inorganic compounds that have garnered interest for their diverse applications, including as catalysts, molecular sieves, and binders for refractory materials.[1] Their properties can be tailored by adjusting the ratio of aluminum, magnesium, and phosphorus, as well as by employing different synthesis techniques. The naturally occurring mineral aldermanite, with the formula Mg₅Al₁₂(PO₄)₄(OH)₂₂·32H₂O, is an example of a complex aluminomagnesium phosphate (B84403).[1] The compound of interest, AlMg₃O₁₂P₃, represents a specific stoichiometry within this versatile family of materials.

Physicochemical Properties

Quantitative experimental data for AlMg₃O₁₂P₃ is not extensively available. However, based on the known properties of related aluminophosphates and magnesium phosphates, a summary of expected and known properties is presented below.

Table 1: Summary of Known and Predicted Physicochemical Properties of AlMg₃O₁₂P₃ and Related Compounds

| Property | Value / Description | Compound | Citation |

| Molecular Formula | AlMg₃O₁₂P₃ | AlMg₃O₁₂P₃ | [1] |

| Molecular Weight | 384.81 g/mol | AlMg₃O₁₂P₃ | [1] |

| IUPAC Name | aluminum;trimagnesium;triphosphate | AlMg₃O₁₂P₃ | [1] |

| Appearance | Typically a white crystalline powder. | General MgAlPOs | [2] |

| Density | 2.566 g/cm³ (for berlinite, AlPO₄) | AlPO₄ | [2] |

| Melting Point | High; >1800 °C for AlPO₄. | AlPO₄ | [2] |

| Solubility in Water | Generally very low. | General MgAlPOs | [2] |

| Thermal Stability | Anhydrous forms are generally stable at high temperatures. | General MgAlPOs |

Synthesis Methodologies

The synthesis of aluminomagnesium phosphates can be achieved through various methods, each influencing the final properties of the material such as crystallinity, porosity, and surface area.

Hydrothermal and Solvothermal Synthesis

This is a common method for producing crystalline aluminophosphate-based materials.[2] The process involves the reaction of aluminum, magnesium, and phosphate precursors in an aqueous or non-aqueous solvent under elevated temperature and pressure in a sealed vessel (autoclave).

Experimental Protocol: Hydrothermal Synthesis of MgAlPO

-

Precursor Preparation: Prepare an aqueous solution containing soluble salts of aluminum (e.g., aluminum nitrate) and magnesium (e.g., magnesium chloride). A separate solution of a phosphate source, such as phosphoric acid, is also prepared.

-

Mixing: The metal salt solution is added to the phosphate solution under vigorous stirring. The pH of the resulting gel is carefully adjusted, often with the addition of an organic amine which can also act as a structure-directing agent (SDA).

-

Hydrothermal Treatment: The precursor gel is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 150-200 °C) for a period ranging from several hours to days.

-

Product Recovery: After cooling, the solid product is recovered by filtration or centrifugation, washed with deionized water to remove unreacted precursors and the SDA, and dried in an oven (e.g., at 100 °C).

-

Calcination: To remove the organic SDA and create a porous structure, the dried powder is calcined by heating in air at a high temperature (e.g., 500-600 °C).

Template-Assisted Synthesis

To control the porosity of MgAlPO materials, structure-directing agents (SDAs) or templates are often used.[1] These are typically organic molecules around which the inorganic framework assembles.

Experimental Protocol: Template-Assisted Synthesis

-

Precursor Solution: Prepare a solution of aluminum and magnesium precursors (e.g., alkoxides or salts) and a phosphate source (e.g., phosphoric acid).

-

Template Addition: Dissolve the chosen template (e.g., an organic amine or a surfactant like sodium dodecyl sulfate) in the reaction mixture.[1]

-

Gel Formation and Aging: Allow the mixture to form a gel and age for a specific period to facilitate the organization of the inorganic framework around the template molecules.

-

Hydrothermal Treatment: Transfer the aged gel to an autoclave for hydrothermal treatment as described in section 3.1.

-

Template Removal: After washing and drying, the template is removed, typically by calcination, to yield a porous material.[1]

Solid-State Reaction

This method involves the high-temperature reaction of solid precursors.

Experimental Protocol: Solid-State Synthesis

-

Precursor Mixing: Intimately mix fine powders of magnesium oxide, aluminum oxide, and a phosphate source (e.g., ammonium (B1175870) dihydrogen phosphate) in the desired stoichiometric ratio.

-

Calcination: Heat the mixture in a furnace at elevated temperatures (e.g., 800-1200 °C) for an extended period to allow for solid-state diffusion and reaction to form the desired crystalline phase. Multiple grinding and heating cycles may be necessary to achieve a homogeneous product.

Characterization Techniques

A suite of analytical techniques is employed to determine the structure, composition, and properties of synthesized aluminomagnesium phosphates.

Table 2: Key Characterization Techniques for Aluminomagnesium Phosphates

| Technique | Purpose | Typical Results |

| X-ray Diffraction (XRD) | To determine the crystalline phase, unit cell parameters, and crystallinity. | A diffraction pattern with peaks corresponding to specific crystal planes, allowing for phase identification.[1] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups (e.g., P-O bonds in PO₄ tetrahedra) and adsorbed species. | An infrared spectrum showing absorption bands characteristic of the material's chemical bonds. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology, particle size, and aggregation of the material. | Micrographs revealing the surface features and shape of the particles.[3] |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and decomposition behavior. | A plot of mass loss versus temperature, indicating dehydration and decomposition events. |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area, pore volume, and pore size distribution. | An adsorption-desorption isotherm from which surface area and porosity are calculated. |

Visualizations

Experimental Workflow for Synthesis and Characterization

References

A Technical Guide to Magnesium Aluminum Phosphate: Properties, Synthesis, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium aluminum phosphate (B84403) is an inorganic compound with diverse applications in materials science and pharmaceutical development. This document provides a comprehensive technical overview of its chemical properties, various molecular forms, and detailed experimental protocols for its synthesis. Furthermore, it explores its critical role in drug development, specifically as a vaccine adjuvant and a component in drug delivery systems. Key mechanisms of action, including its role in stimulating immune pathways, are detailed and visualized to provide a thorough understanding for research and development applications.

Chemical and Physical Properties

Magnesium aluminum phosphate is not a single, monolithically defined compound but rather a class of materials with varying stoichiometry. The properties can differ significantly based on the specific molecular formula and crystalline structure. The most commonly cited synthetic form in chemical databases is presented alongside its naturally occurring mineral counterpart, aldermanite.

| Property | This compound (Synthetic) | Aldermanite (Mineral) |

| Molecular Formula | AlMg₃O₁₂P₃[1] | Mg₅Al₁₂(PO₄)₄(OH)₂₂·32H₂O[2] |

| Molecular Weight | 384.81 g/mol [1] | Not applicable (complex hydrate) |

| IUPAC Name | aluminum;trimagnesium;triphosphate[1] | N/A |

| Appearance | White crystalline solid | Minute, talc-like flakes[2] |

| Key Features | Used as a research chemical and in various industrial applications.[2] | Naturally occurring mineral form.[2] |

| Unit Cell Parameters | N/A | a= 15.00 Å, b=8.330 Å, c= 26.60 Å[2] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several methods, each offering control over the material's final properties, such as porosity, particle size, and crystallinity. Below are detailed protocols for two common synthesis routes: co-precipitation (a wet chemical method) and hydrothermal synthesis.

Co-Precipitation Synthesis

This method offers excellent control over purity and homogeneity at relatively low temperatures.[2] It involves the simultaneous precipitation of magnesium and aluminum ions from a solution.

Methodology:

-

Precursor Preparation: Prepare an aqueous solution of soluble magnesium and aluminum salts (e.g., magnesium nitrate (B79036) and aluminum nitrate). A separate solution of a phosphate source, such as phosphoric acid or ammonium (B1175870) phosphate, is also prepared.

-

Precipitation: Under vigorous and constant stirring, add a precipitating agent (e.g., ammonium hydroxide) dropwise to the mixed salt solution. The key is to maintain a constant pH to ensure the simultaneous and homogeneous precipitation of both magnesium and aluminum phosphate species.[2]

-

Aging: The resulting slurry is aged for a period, typically several hours, to allow for the completion of the precipitation and maturation of the precipitate.

-

Washing and Separation: The precipitate is separated from the solution via centrifugation or filtration. It is then washed repeatedly with deionized water to remove unreacted ions and byproducts.

-

Drying: The washed precipitate is dried in an oven at a temperature typically between 80-120°C to remove water.

-

Calcination (Optional): To achieve a desired crystalline phase and porosity, the dried powder can be calcined at elevated temperatures (e.g., 550°C or higher).[2]

Hydrothermal Synthesis

This method is employed to produce highly crystalline materials. It involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.

Methodology:

-

Precursor Gel Formation: Mix aqueous solutions of magnesium, aluminum, and phosphate precursors to form a homogeneous solution or gel.

-

Autoclave Sealing: Transfer the precursor mixture into a Teflon-lined stainless-steel autoclave.

-

Heating: Seal the autoclave and place it in an oven. Heat to a specified temperature (e.g., 180-200°C) for a defined period (e.g., 24-48 hours). The high temperature and pressure facilitate the dissolution of precursors and the subsequent nucleation and growth of crystals.[2]

-

Cooling: After the reaction period, the autoclave is cooled to room temperature.

-

Product Recovery: The solid product is recovered from the solution by filtration.

-

Washing and Drying: The product is washed thoroughly with deionized water and then dried in an oven.

Applications in Pharmaceutical Development

This compound and related aluminum-containing compounds are integral to several areas of drug development due to their safety profile and versatile physicochemical properties.

Vaccine Adjuvant

Aluminum-containing adjuvants, including aluminum phosphate, are the most widely used adjuvants in human vaccines.[3][4] They enhance the immune response to a co-administered antigen. The primary mechanisms include:

-

Depot Effect: The adjuvant forms a "depot" at the injection site, which slowly releases the antigen, prolonging its exposure to the immune system.[3]

-

Immune Cell Recruitment: It induces a localized inflammatory response, recruiting various immune cells, particularly antigen-presenting cells (APCs), to the injection site.[4]

-

Enhanced Antigen Uptake: The particulate nature of the adjuvant facilitates the phagocytosis of the antigen by APCs.[3]

-

Inflammasome Activation: It activates the NLRP3 inflammasome within APCs, a key step in initiating an inflammatory immune response.[3][5]

Drug Delivery Vehicle

While magnesium aluminum silicate (B1173343) is more commonly cited as a drug carrier, magnesium phosphate nanoparticles have been investigated as non-viral vectors for gene delivery and for intracellular protein delivery.[6][7] These particles can be formulated to be pH-sensitive, allowing for the triggered release of their payload within the acidic environment of endosomes or lysosomes inside a cell.[6] Their porous structure and surface chemistry can be modified to adsorb and subsequently control the release of therapeutic agents.

Key Mechanisms of Action

Immune Adjuvant Activity via NLRP3 Inflammasome Pathway

The immunopotentiating effect of aluminum-containing adjuvants is strongly linked to the activation of the innate immune system. A critical pathway involves the NLRP3 inflammasome, a multiprotein complex in the cytoplasm of immune cells like macrophages and dendritic cells.

Mechanism Steps:

-

Uptake: APCs at the injection site phagocytose the aluminum adjuvant-antigen complex.

-

Lysosomal Destabilization: Inside the cell, the adjuvant particles can lead to the rupture or destabilization of the phagolysosome.

-

NLRP3 Activation: This disruption releases lysosomal contents into the cytoplasm, which is a danger signal that activates the NLRP3 inflammasome complex.[5]

-

Caspase-1 Activation: The assembled inflammasome activates Caspase-1.

-

Cytokine Maturation: Activated Caspase-1 cleaves the precursor forms of pro-inflammatory cytokines Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their active, secreted forms.

-

Inflammatory Response: The release of IL-1β and IL-18 drives inflammation, recruits more immune cells, and helps shape the adaptive immune response, leading to enhanced antibody production.[5]

References

- 1. This compound | AlMg3O12P3 | CID 17936234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Research Chemical [benchchem.com]

- 3. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid-Coated, pH-Sensitive Magnesium Phosphate Particles for Intracellular Protein Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnesium phosphate nanoparticles can be efficiently used in vitro and in vivo as non-viral vectors for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of microporous magnesium aluminum phosphates (MgAlPOs)

An In-depth Technical Guide to the Synthesis of Microporous Magnesium Aluminum Phosphates (MgAlPOs)

Introduction

Microporous magnesium aluminum phosphates (MgAlPOs) are a class of crystalline molecular sieves that have garnered significant attention in various fields, particularly in catalysis. These materials are structurally analogous to aluminosilicate (B74896) zeolites but are composed of a framework of alternating AlO₄ and PO₄ tetrahedra. The incorporation of divalent magnesium (Mg²⁺) into the neutral aluminophosphate (AlPO) framework by substituting Al³⁺ results in a net negative charge, which is balanced by protons, creating strong Brønsted acid sites.[1][2] This induced acidity makes MgAlPOs highly effective catalysts for a wide range of acid-catalyzed reactions, including hydrocarbon conversions and the methanol-to-olefins (MTO) process.[3]

The catalytic performance and physicochemical properties of MgAlPOs are intrinsically linked to their synthesis conditions. Factors such as the choice of aluminum, phosphorus, and magnesium sources, the type of structure-directing agent (template), the molar composition of the initial gel, and the crystallization parameters (temperature and time) play a crucial role in determining the final phase, crystallinity, morphology, and acidity of the material.[4] This guide provides a comprehensive overview of the synthesis methodologies, detailed experimental protocols, and characterization of MgAlPOs for researchers, scientists, and professionals in drug development and materials science.

Core Synthesis Methodologies

The synthesis of MgAlPOs typically involves the crystallization of a reactive hydrogel containing sources of aluminum, phosphorus, and magnesium in the presence of an organic template under hydrothermal or other specialized conditions.

Hydrothermal Synthesis

Hydrothermal synthesis is the most conventional and widely used method for preparing MgAlPOs.[5][6] The process involves heating a reactive gel mixture in a sealed autoclave under autogenous pressure. The water acts as a solvent and a pressure-transmitting medium, facilitating the dissolution of precursors and the subsequent crystallization of the microporous framework.[6] Different MgAlPO structures, such as MgAPO-5 (AFI framework), MgAPO-11 (AEL framework), and MgAPO-31 (ATO framework), can be obtained by carefully selecting the template and synthesis conditions.[1][2][4]

Sol-Gel Synthesis

The sol-gel process is a versatile, low-temperature method that allows for excellent control over the material's homogeneity and composition at a molecular level.[7][8] It begins with the formation of a colloidal suspension (sol) from molecular precursors (e.g., metal alkoxides), which then undergoes gelation to form a continuous three-dimensional network (gel).[7] Subsequent drying and calcination of the gel yield the final solid material. This method is advantageous for creating materials with high purity and tailored nanostructures.[8]

Dry Gel Conversion and Two-Step Methods

Dry gel conversion techniques offer alternatives to traditional hydrothermal synthesis. A notable variation is the two-step dry gel method, which involves an initial pre-crystallization stage at a lower temperature, followed by solvent evaporation, and then a final crystallization step.[9][10] This approach can produce materials with unique morphologies, smaller crystal sizes, and improved textural properties, such as higher specific surface areas.[9][10]

Microwave-Assisted Synthesis

To accelerate the crystallization process, microwave irradiation can be used as an alternative heating method.[4] Microwave heating can significantly reduce the synthesis time and energy consumption compared to conventional oven heating, while still producing highly crystalline materials.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of MgAlPOs with desired properties. Below are protocols for key MgAlPO materials cited in the literature.

Protocol 1: Direct Hydrothermal Synthesis of Shaped MgAPO-11

This protocol describes a binderless method to directly synthesize shaped MgAPO-11 molecular sieves.[2][11]

-

Preparation of the Initial Gel :

-

Mix pseudo-boehmite (as the aluminum source) with deionized water at room temperature.

-

With vigorous stirring, perform drop-wise addition of the following reagents in order: phosphoric acid, magnesium acetate (B1210297) solution, hydrofluoric acid, di-n-propylamine (DPA, as template), and 1-ethyl-3-methyl imidazolium (B1220033) bromide (ionic liquid).[2]

-

The final molar ratio of the gel should be: 1 Al₂O₃ : 1 P₂O₅ : 0.03 MgO : 0.18 HF : 0.4 DPA : 1 [EMIm]Br : 45 H₂O.[2]

-

-

Extrusion and Crystallization :

-

Post-Synthesis Treatment :

-

Recover the shaped product by filtration and wash it with ethanol (B145695).

-

Dry the product at 100°C.

-

Remove the template by calcination in air at 550°C for 11 hours to obtain the final shaped MgAPO-11.[11]

-

Protocol 2: Two-Step Dry Gel Synthesis of MgAPO-11-C ("Candy" Morphology)

This method yields MgAPO-11 with a low aspect ratio and high surface area.[9][10]

-

Step 1: Pre-crystallization :

-

Dissolve 5.0 g of aluminum isopropoxide (Al(O-i-Pr)₃) and 2.8 g of phosphoric acid (H₃PO₄) in 8.5 g of deionized water. Stir for 4 hours at 25°C.[9]

-

Add 0.26 g of magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) and 2.5 g of di-n-propylamine (DPA) under continuous stirring.[9]

-

Transfer the gel to a 45 mL PTFE-lined stainless-steel autoclave and heat at 160°C for 24 hours with rotation (25 rpm).[9]

-

-

Step 2: Solvent Evaporation and Final Crystallization :

-

Post-Synthesis Treatment :

Protocol 3: Synthesis of MgAlPO-5 Using an Unconventional Magnesium Source (Struvite)

This protocol demonstrates the use of struvite (MgNH₄PO₄·6H₂O), a waste mineral, as a sustainable magnesium source.[1]

-

Preparation of the Gel :

-

Mix sources of aluminum (e.g., pseudo-boehmite) and phosphorus (e.g., phosphoric acid) in deionized water.

-

Add the template, N,N-methyldicyclohexylamine, which is effective in forming the AFI phase.[1]

-

Introduce struvite as the magnesium source.

-

Stir the gel continuously during the crystallization process to ensure homogeneity.[1]

-

-

Crystallization :

-

Transfer the gel to a PTFE-lined autoclave and heat under hydrothermal conditions (specific temperature and time must be optimized to favor the AFI phase over potential CHA contamination).[1]

-

-

Post-Synthesis Treatment :

-

Filter, wash, and dry the synthesized product.

-

Calcine in air to remove the organic template.

-

Physicochemical Characterization

A suite of analytical techniques is employed to determine the structural, morphological, and acidic properties of the synthesized MgAlPOs.

-

X-ray Diffraction (XRD) : Used to identify the crystalline phase (e.g., AFI, AEL, ATO) and assess the crystallinity of the material.[2][12]

-

Scanning Electron Microscopy (SEM) : Provides information on the crystal morphology, size, and aggregation.[2][9]

-

Nitrogen Adsorption-Desorption (BET) : Measures the specific surface area, pore volume, and pore size distribution, which are crucial for catalytic applications.[2][10]

-

Temperature Programmed Desorption of Ammonia (NH₃-TPD) : Quantifies the total acid site density and provides information on the acid strength distribution.[2][3]

-

Pyridine Adsorption Infrared Spectroscopy (Py-IR) : Differentiates between Brønsted and Lewis acid sites and allows for their quantification.[4]

-

Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) : Confirms the incorporation of magnesium into the aluminophosphate framework.[2]

Data Presentation

Quantitative data from various synthesis experiments are summarized below for comparative analysis.

Table 1: Comparison of Synthesis Parameters for Different MgAlPOs

| MgAlPO Type | Synthesis Method | Template | Key Precursors | Molar Ratio (Al₂O₃:P₂O₅:MgO:Template) | Temperature (°C) | Time (h) | Reference |

| Shaped MgAPO-11 | Direct Hydrothermal | Di-n-propylamine (DPA) | Pseudo-boehmite, H₃PO₄, Mg(OAc)₂ | 1 : 1 : 0.03 : 0.4 | 200 | 4 | [2][11] |

| MgAPO-11-C | Two-Step Dry Gel | Di-n-propylamine (DPA) | Al(O-i-Pr)₃, H₃PO₄, Mg(NO₃)₂ | 1 : 1 : 0.05 : 1 (approx.) | 160 (pre), 200 (final) | 24 (pre), 24 (final) | [9][10] |

| MgAPO-31 | Microwave (MW) | Di-n-propylamine (DPA) | Not specified | Not specified | 180 | 0.5-1 | [4] |

| MgAPO-31 | Conventional (CE) | Di-n-propylamine (DPA) | Not specified | Not specified | 180 | 48 | [4] |

| MgAlPO-5 | Hydrothermal | N,N-methyldicyclohexylamine | Pseudo-boehmite, H₃PO₄, Struvite | Not specified | Optimized | Optimized | [1] |

Table 2: Physicochemical Properties of Synthesized MgAlPOs

| Material | BET Surface Area (m²/g) | External Surface Area (m²/g) | Micropore Volume (cm³/g) | Acidity (mmol/g) | Crystal Size/Morphology | Reference |

| MgAPO-11-S | 95 | - | - | - | Sunflower-like bundles | [10] |

| MgAPO-11-B | 187 | - | - | - | Ball-like bundles | [10] |

| MgAPO-11-C | 254 | 177 | 0.03 | Similar acid strength to others | Candy-like, low aspect ratio | [10] |

| SAPO-18 | 681 | - | 0.30 | 0.2-0.4 | Rods | [3] |

| MgAPO-18 | 647 | - | 0.28 | 0.2-0.4 | Cubic agglomerates | [3] |

Visualizations

Diagrams created using Graphviz illustrate key synthesis workflows and conceptual relationships.

Caption: General workflow for the hydrothermal synthesis of MgAlPOs.

Caption: Workflow for the two-step dry gel synthesis method.[9][10]

References

- 1. A “waste” of time?: the synthesis of a magnesium-substituted aluminophosphate from an unconventional source of magnesium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Direct synthesis of shaped MgAPO-11 molecular sieves and the catalytic performance in n-dodecane hydroisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Synthesis and characterization of mesoporous V–Mo-MCM-41 nanocatalysts: Enhancing efficiency in oxalic acid synthesis" - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Features of Magnesium Aluminum Phosphate Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium aluminum phosphate (B84403) (MgAlPO) compounds are a versatile class of inorganic materials that have garnered significant interest in materials science, catalysis, and pharmaceuticals.[1] Their structural diversity, which can be tailored during synthesis, gives rise to a wide range of physicochemical properties. These materials can exist in various forms, from naturally occurring minerals like aldermanite (Mg₅Al₁₂(PO₄)₄(OH)₂₂·32H₂O) to synthetically fabricated microporous and mesoporous structures.[1]

This technical guide provides a comprehensive overview of the core structural features of MgAlPO compounds. It details their synthesis, characterization, and the relationship between their structure and function, with a particular focus on aspects relevant to research and development.

Core Structural Features

The properties and applications of MgAlPO compounds are intrinsically linked to their structural characteristics at both the atomic and macroscopic levels. Key features include their crystallography, morphology, and porosity.

Crystallography

The crystalline structure of MgAlPO compounds can be complex, often consisting of mixed phases depending on the synthesis conditions and the molar ratios of the precursors. X-ray diffraction (XRD) is the primary technique used to identify these crystalline phases.

Commonly observed crystalline phases in materials prepared by co-precipitation and subsequent thermal treatment include magnesium orthophosphate (Mg₃(PO₄)₂), aluminum phosphate (AlPO₄), and alumina (B75360) (Al₂O₃).[2] The presence and relative intensity of these phases are highly dependent on the aluminum content and calcination temperature.[2] For instance, as aluminum incorporation increases, the crystallization of the Mg₃(PO₄)₂ phase can be delayed or even inhibited.[2]

The naturally occurring mineral aldermanite has a defined set of unit cell parameters, making it a subject of crystallographic studies.[1]

Table 1: Crystallographic Data of Selected Magnesium Aluminum Phosphate Compounds

| Compound/Phase | Formula | Crystal System | Unit Cell Parameters | JCPDS File No. | Reference |

|---|---|---|---|---|---|

| Aldermanite | Mg₅Al₁₂(PO₄)₄(OH)₂₂·32H₂O | Orthorhombic | a=15.00 Å, b=8.330 Å, c=26.60 Å | - | [1] |

| Magnesium Orthophosphate | Mg₃(PO₄)₂ | Monoclinic | - | 75-1491 | [2] |

| Aluminum Phosphate | AlPO₄ (α-cristobalite) | Tetragonal | - | 11-0500 | [2] |

| Alumina | α-Al₂O₃ | Rhombohedral | - | 81-2266 |[2] |

Morphology and Textural Properties

The morphology of MgAlPO materials, as observed through Scanning Electron Microscopy (SEM), is heavily influenced by the synthesis route and the incorporation of magnesium. For example, the addition of magnesium to aluminophosphate (AlPO) structures can induce preferential growth along one axis, resulting in a distinct prism shape, whereas pure AlPO-5 materials tend to form more rounded particles.[3] In some cases, nanorod-like growths have been observed on the surface of MgAlPO-5 materials derived from specific magnesium sources like struvite.[3]

Table 2: Morphological and Textural Properties of MgAlPO Materials

| Material | Synthesis Source (Mg) | Observed Morphology | Key Feature | Reference |

|---|---|---|---|---|

| AlPO-5 | Commercial Al(OH)₃ | Rounded particles | Baseline morphology | [3] |

| MgAlPO-5(OAc) | Magnesium Acetate | Prism shape with flat surfaces | Preferred growth along one axis | [3] |

| MgAlPO-5(S) | Struvite | Prism shape with nanoparticle growths | Surface nanostructures |[3] |

Porosity

The fabrication of microporous (< 2 nm) and mesoporous (2-50 nm) MgAlPO materials is often achieved through template-assisted synthesis.[1] This method utilizes organic molecules, such as amines or quaternary ammonium (B1175870) salts, as structure-directing agents (SDAs). The inorganic framework of the MgAlPO self-assembles around these templates. Subsequent removal of the template, typically by calcination, leaves a porous structure with a well-defined pore size and architecture, which is critical for applications in catalysis and as drug reservoirs.[1]

Synthesis Methodologies

The structural features of MgAlPO compounds are directly controlled by the synthesis method. Several common protocols are employed to achieve desired characteristics.

Experimental Protocol 1: Hydrothermal Synthesis

Hydrothermal synthesis is a common method for producing crystalline MgAlPO materials.

Objective: To synthesize crystalline this compound.

Materials:

-

Magnesium precursor (e.g., magnesium nitrate, Mg(NO₃)₂)

-

Aluminum precursor (e.g., aluminum nitrate, Al(NO₃)₃)

-

Phosphate precursor (e.g., phosphoric acid, H₃PO₄)

-

Solvent (typically deionized water)

-

(Optional) Structure-Directing Agent (SDA)

Procedure:

-

Precursor Dissolution: Dissolve stoichiometric amounts of the magnesium, aluminum, and phosphate precursors in the solvent to form a homogeneous solution or gel.[1]

-

pH Adjustment: Adjust the pH of the mixture if necessary, as pH is a critical parameter for controlling precipitation and homogeneity.[1]

-

Autoclave Treatment: Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to a specified temperature (e.g., 70-120 °C) for a defined period (e.g., 0.5-6 hours).[4] The elevated temperature and pressure enhance precursor solubility and promote crystallization.[1]

-

Cooling and Recovery: Cool the autoclave to room temperature. Recover the solid product by filtration or centrifugation.

-

Washing and Drying: Wash the product thoroughly with deionized water to remove unreacted precursors and byproducts, then dry in an oven.

-

Calcination (if SDA is used): If a template was used, heat the dried product in a furnace at a high temperature to burn off the organic SDA and open the porous framework.[1]

Experimental Protocol 2: Co-precipitation Synthesis

Co-precipitation is a versatile technique for producing amorphous or poorly crystalline mixed-phase MgAlPO materials.

Objective: To synthesize a homogeneous MgAlP-x composite material.[2]

Materials:

-

Magnesium chloride (MgCl₂)

-

Aluminum chloride (AlCl₃)

-

Ammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonium hydroxide (B78521) (NH₄OH) solution (precipitating agent)

-

Deionized water

Procedure:

-

Solution Preparation: Prepare an aqueous solution containing the desired molar ratios of MgCl₂ and AlCl₃.

-

Precipitation: Under vigorous stirring, add the (NH₄)₂HPO₄ solution to the metal salt solution.

-

pH Control: Simultaneously, add the NH₄OH solution dropwise to maintain a constant pH (e.g., pH 9). Maintaining a constant pH is crucial to ensure homogeneous co-precipitation of both magnesium and aluminum species.[1]

-

Aging: Allow the resulting precipitate to age in the mother liquor for a specified time to ensure complete reaction.

-

Recovery and Washing: Separate the precipitate by filtration and wash it extensively with deionized water to remove residual ions.

-

Drying: Dry the washed precipitate in an oven at a temperature around 100-120 °C.

-

Calcination: Calcine the dried powder at various temperatures (e.g., up to 1073 K) to induce phase transformations and crystallization.[2]

Structural Characterization Techniques

A multi-technique approach is essential for a thorough understanding of MgAlPO structures.

X-ray Diffraction (XRD)

XRD is fundamental for identifying crystalline phases and determining unit cell parameters. The diffraction pattern provides a fingerprint of the crystalline material present. For mixed-phase solids, XRD can reveal the evolution of different phases as a function of thermal treatment.[2]

Electron Microscopy (SEM/EDS)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, particle size, and shape of the compounds.[3][5] When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it allows for elemental analysis, confirming the presence and distribution of magnesium, aluminum, phosphorus, and oxygen.[5]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the local atomic environments of specific nuclei. For MgAlPO compounds, ³¹P, ²⁷Al, and ²⁵Mg NMR are particularly insightful.

-

³¹P NMR: Can distinguish between different phosphate environments, such as orthophosphate and pyrophosphate groups, and can be used to study the mechanism of phosphate sorption on surfaces.[6][7] The chemical shifts are sensitive to whether the phosphate forms inner-sphere or outer-sphere complexes.[7]

-

²⁷Al NMR: Provides information on the coordination state of aluminum (e.g., tetrahedral vs. octahedral), confirming its +3 oxidation state.[1]

-

²⁵Mg NMR: Confirms the +2 oxidation state of magnesium, with typical chemical shifts observed between 0 and 30 ppm relative to aqueous MgCl₂.[1]

Table 3: Typical Solid-State NMR Data for MgAlPO and Related Materials

| Nucleus | Type of Information | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ³¹P | Phosphate coordination, surface complexes | -10 to 10 | [7] |

| ²⁷Al | Al coordination environment (oxidation state +3) | Varies with coordination | [1] |

| ²⁵Mg | Mg environment (oxidation state +2) | 0 to 30 |[1] |

Experimental Protocol 3: Characterization by Powder XRD

Objective: To identify the crystalline phases present in a synthesized MgAlPO powder.

Materials & Equipment:

-

Synthesized MgAlPO powder

-

Sample holder (zero-background type recommended)

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Grinder (agate mortar and pestle)

-

Sieve (optional)

Procedure:

-

Sample Preparation: Finely grind the MgAlPO powder using an agate mortar and pestle to ensure random orientation of crystallites and reduce particle size effects.

-

Sample Mounting: Pack the powdered sample tightly into the sample holder, ensuring the surface is flat and level with the holder's surface.

-

Instrument Setup:

-

Set the X-ray tube voltage and current (e.g., 40 kV and 40 mA).

-

Define the scanning range for 2θ (e.g., 10° to 80°).

-

Set the step size (e.g., 0.02°) and the scan speed or counting time per step.

-

-

Data Collection: Initiate the XRD scan and collect the diffraction data.

-

Data Analysis:

-

Process the raw data to remove background noise if necessary.

-

Identify the peak positions (2θ values) and their relative intensities.

-

Compare the experimental diffraction pattern with standard patterns from a database (e.g., JCPDS-ICDD) to identify the crystalline phases present in the sample.[2]

-

Structure-Property Relationships and Applications

The unique and tunable structural features of MgAlPO compounds make them suitable for a variety of advanced applications.

Catalysis

The porous nature and acidic/basic surface properties of many synthetic MgAlPOs make them effective catalysts or catalyst supports.[1] For instance, composite materials that incorporate magnesia, alumina, and aluminum phosphate with zeolites have been investigated for their utility in petroleum cracking processes to enhance gasoline yield.[1] The controlled pore architecture allows for size-selective reactions, while the elemental composition of the framework influences the catalytic activity.

Drug Development

In the pharmaceutical field, layered inorganic materials like magnesium aluminum silicates (a related class) are used to intercalate drugs.[8] This process involves inserting drug molecules between the layers of the inorganic host, creating a composite material. This strategy can be applied to MgAlPO compounds with layered structures. The intercalation leads to the formation of drug reservoirs that can provide prolonged or sustained release profiles, which is beneficial for drugs with short biological half-lives.[8] The negatively charged faces of the silicate (B1173343) or phosphate layers can form strong electrostatic interactions with amine groups in drug molecules, controlling the release rate.[8]

Conclusion

This compound compounds are a structurally rich class of materials whose properties are dictated by their crystalline phase, morphology, and porosity. The ability to control these features through precise synthesis methodologies, such as hydrothermal and co-precipitation techniques, allows for the tailoring of these materials for specific high-value applications. Comprehensive characterization using a suite of analytical tools, including XRD, SEM, and solid-state NMR, is critical for elucidating the structure-property relationships that underpin their performance in fields ranging from industrial catalysis to advanced drug delivery systems. Continued research into the synthesis and structural modification of MgAlPO compounds holds significant promise for the development of novel functional materials.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. A “waste” of time?: the synthesis of a magnesium-substituted aluminophosphate from an unconventional source of magnesium - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00694E [pubs.rsc.org]

- 4. CN102432210A - Preparation method of aluminum-magnesium phosphate composite binder - Google Patents [patents.google.com]

- 5. Investigation on the Compound Phosphate Film Formed in Bath with Cerium Salts on the Magnesium Aluminum Alloy | Scientific.Net [scientific.net]

- 6. Solid-state NMR spectroscopic study of phosphate sorption mechanisms on aluminum (Hydr)oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Use of Propranolol-Magnesium Aluminium Silicate Intercalated Complexes as Drug Reservoirs in Polymeric Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

understanding the magnesium oxide-mono aluminum phosphate reaction mechanism

An In-depth Technical Guide to the Magnesium Oxide-Monoaluminum Phosphate (B84403) Reaction Mechanism

Audience: Researchers, Scientists, and Drug Development Professionals

Topic: Understanding the Core Reaction Mechanism

Introduction

The reaction between magnesium oxide (MgO) and monoaluminum phosphate [Al(H₂PO₄)₃, MAP] is a rapid, exothermic acid-base reaction that forms the basis of various chemically bonded ceramics, refractory binders, and fast-setting cements.[1][2] This system is valued for its ability to develop high early strength and thermal stability.[3][4] A fundamental understanding of the reaction mechanism is critical for controlling key material properties such as setting time, mechanical strength, and microstructure. This guide provides a detailed exploration of the reaction pathway, influencing factors, and the experimental methods used for its characterization. While the primary applications discussed are in materials science, the underlying principles of controlled acid-base reaction, dissolution, and precipitation are relevant to pharmaceutical applications involving inorganic binders and pH modulation.[5]

The Core Reaction: A Step-by-Step Mechanism

The formation of a hardened magnesium aluminum phosphate structure is not a single reaction but a multi-step process involving dissolution, neutralization, precipitation, and crystallization. The primary binder phase is formed through an acid-base reaction between the alkaline MgO and the acidic MAP solution in the presence of water.[6]

Step 1: Dissolution of Reactants and Acid-Base Neutralization Upon mixing, the acidic monoaluminum phosphate solution provides a low-pH environment. Magnesium oxide, a basic oxide, begins to dissolve. This dissolution is an acid-base reaction where the acidic solution neutralizes the MgO.[5][6] The rate of this initial step is heavily dependent on the reactivity of the MgO powder.[7][8]

Step 2: Ion Formation and Complexation The dissolution process releases magnesium (Mg²⁺) and aluminum (Al³⁺) cations, along with phosphate anions (primarily H₂PO₄⁻), into the aqueous solution. In the aqueous environment, Mg²⁺ ions can become complexed with water molecules, forming species such as Mg(H₂O)₆²⁺.[6]

Step 3: Precipitation of Hydrated Phosphate Products As the neutralization reaction proceeds, the pH of the solution increases, and the concentration of dissolved ions reaches saturation. This leads to the precipitation of new, less soluble hydrated phosphate compounds.[3] X-ray diffraction (XRD) studies have identified several key crystalline products formed during this stage.[3][9]

Step 4: Hardening and Microstructure Development The precipitated crystalline and amorphous phases form a network that interlocks and grows, binding the unreacted components. The final hardened material is a composite matrix characterized by these newly formed phosphates embedding unreacted or partially reacted MgO particles, which act as a structural skeleton.[10]

Below is a diagram illustrating the overall reaction pathway.

Caption: High-level overview of the MgO-MAP reaction mechanism.

Factors Influencing the Reaction Mechanism

Several parameters critically affect the kinetics and outcome of the reaction. Controlling these factors is essential for tailoring the material's final properties.

-

MgO Reactivity: The calcination temperature of the raw magnesite ore determines the crystallinity, particle size, and specific surface area of the resulting MgO.[8] High-temperature "dead-burnt" MgO is less reactive and results in longer setting times, whereas low-temperature "light-burnt" MgO is highly reactive, leading to very rapid, exothermic setting.[3][11]

-

MgO-to-MAP Ratio: The molar ratio of the reactants influences the reaction stoichiometry, the amount of heat generated, the final pH, and the specific phases that are formed.

-

Water Content: The water-to-solid ratio impacts the viscosity of the initial slurry, the mobility of ions, and the porosity of the final hardened product.[12]

-

Temperature: Ambient temperature affects the rate of dissolution and precipitation, with higher temperatures generally accelerating the reaction.[13][14]

The logical relationship between these factors and the reaction outcome is visualized below.

Caption: Factors influencing the MgO-MAP reaction and its outcomes.

Quantitative Data and Reaction Products

Experimental studies have identified the primary crystalline phases formed during the reaction. The presence and relative amounts of these phases depend on the curing conditions and reactant ratios.

Table 1: Identified Crystalline Reaction Products

| Compound Name | Chemical Formula | JCPDS Card No. | Reference |

|---|---|---|---|

| Newberyite | MgHPO₄·3H₂O | 00-035-0780 | [3] |

| - | Mg(H₂PO₄)₂(H₂O)₂ | 01-075-1445 | [3] |

| - | AlPO₄·2H₂O | 00-033-0032 | [3] |

| Struvite* | NH₄MgPO₄·6H₂O | - | [6] |

Note: Struvite is the primary product in magnesia-ammonium phosphate cements and serves as an important analogue for understanding the formation of hydrated magnesium-based phosphates.[6]

Table 2: Example of Reaction Setting Times

| Binder System | Setting Agent | Setting Time at 30°C (min) | Reference |

|---|

| High-alumina castable with MAP | Dead-burnt magnesia (d < 212 µm) | 90 - 120 |[3] |

Experimental Protocols for Characterization

A multi-technique approach is required to fully characterize the reaction mechanism.

1. Sample Preparation and Curing:

-

Mixing: Magnesium oxide powder and any aggregates are dry-mixed to ensure homogeneity. The monoaluminum phosphate solution is then added, and the components are mixed thoroughly for a specified time (e.g., 3-5 minutes) to form a slurry.

-

Casting: The fresh slurry is cast into molds of desired dimensions for subsequent testing.

-

Curing: Samples are cured under controlled conditions (e.g., 30°C) for various time intervals (e.g., 24 hours, 7 days, 28 days) to allow the reaction to proceed.[3]

2. Analytical Techniques:

-

X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the hardened material. Samples are ground into a fine powder and scanned over a 2θ range (e.g., 10-80°) to detect the consumption of MgO and the emergence of new peaks corresponding to reaction products like Newberyite.[3][9]

-

Scanning Electron Microscopy (SEM): Provides high-magnification images of the material's microstructure. It is used to observe the morphology of the crystalline products, the bond between the matrix and unreacted MgO particles, and the overall porosity.[9]

-

Isothermal Calorimetry: Measures the heat flow from the reaction as a function of time. This technique reveals the kinetics of the reaction, including the induction period and the main hydration/reaction peak, quantifying the exothermic nature of the process.[8]

-

Mechanical Testing: Compressive and flexural strength tests are performed on cured samples to quantify the mechanical properties of the final composite, which are a direct consequence of the reaction's success in forming a strong binding matrix.[4]

The following diagram outlines a typical experimental workflow for studying the MgO-MAP reaction.

Caption: A standard experimental workflow for investigating the MgO-MAP system.

Conclusion

The reaction between magnesium oxide and monoaluminum phosphate is a complex, multi-stage process governed by principles of acid-base chemistry. The mechanism involves the rapid dissolution of reactants, followed by the precipitation and crystallization of a network of hydrated magnesium and aluminum phosphates. Key factors such as MgO reactivity, reactant stoichiometry, water content, and temperature must be precisely controlled to engineer materials with desired properties like predictable setting times and high mechanical strength. The experimental protocols outlined provide a robust framework for researchers to further investigate this versatile binder system for both industrial and potentially advanced biomedical applications.

References

- 1. atamankimya.com [atamankimya.com]

- 2. basstechintl.com [basstechintl.com]

- 3. researchgate.net [researchgate.net]

- 4. Properties and Reaction Mechanisms of Magnesium Phosphate Cement Mixed with Ferroaluminate Cement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meixi-mgo.com [meixi-mgo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Influence of calcination temperature on the structure and hydration of MgO [research.chalmers.se]

- 9. Enhancing Magnesium Phosphate Cement Paste for Efficient Fluoride Adsorption | MDPI [mdpi.com]

- 10. This compound Research Chemical [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to Early Studies on Magnesium Compounds as Phosphate Binders

Executive Summary: The management of hyperphosphatemia in patients with chronic kidney disease (CKD) has been a persistent challenge. Early therapeutic strategies relied on phosphate (B84403) binders, with initial options like aluminum and calcium-based compounds presenting significant long-term safety concerns, including aluminum toxicity and vascular calcification. This led researchers in the 1980s to investigate magnesium-containing compounds as viable alternatives. Initial studies focused on magnesium hydroxide (B78521), which, while effective, was often limited by gastrointestinal side effects. Subsequent research shifted to magnesium carbonate, which demonstrated a more favorable tolerability profile. These pioneering studies established that magnesium salts could effectively control serum phosphate, often allowing for a reduction in the concurrent aluminum or calcium binder dosage. A critical component of these early protocols was the adjustment of magnesium concentration in the dialysate to prevent hypermagnesemia. This whitepaper provides a detailed examination of these foundational studies, presenting their experimental protocols, quantitative outcomes, and the logical evolution of their use in nephrology.

The Clinical Imperative for Alternative Phosphate Binders

Hyperphosphatemia is a common and serious complication of advanced CKD, contributing to secondary hyperparathyroidism, renal osteodystrophy, and cardiovascular disease. The primary treatment involves limiting dietary phosphate intake and using agents that bind dietary phosphate in the gastrointestinal tract, preventing its absorption.

Limitations of First-Generation Binders

The first widely used phosphate binders were aluminum-based (e.g., aluminum hydroxide). While effective, their long-term use was linked to aluminum accumulation and severe toxicity, affecting the bones, brain, and hematopoietic system.[1] This prompted a shift to calcium-based binders like calcium carbonate and calcium acetate (B1210297) in the 1980s.[1] However, these agents contributed to a positive calcium balance, raising concerns about hypercalcemia and the progression of vascular calcification.[2][3] This clinical dilemma created an urgent need for a phosphate binder that was both effective and free from the toxicities associated with aluminum and the calcium-loading effects of calcium salts.

Pioneering Research with Magnesium Hydroxide

The first investigations into magnesium as a phosphate binder began in the early 1980s as a direct attempt to reduce reliance on aluminum hydroxide.[1]

Key Efficacy Study (1982)

One of the earliest notable studies investigated the safety and efficacy of magnesium hydroxide (Mg(OH)₂) in nine maintenance hemodialysis patients.[4] The study demonstrated that Mg(OH)₂ could significantly lower serum phosphorus, particularly when used in combination with aluminum hydroxide.[4]

Experimental Protocol: Four-Phase Crossover Design

The 1982 study employed a rigorous four-phase protocol to evaluate the compound's effect.[4]

-

Participants: 9 volunteers with end-stage renal disease on maintenance hemodialysis.

-

Study Design: A sequential, four-phase crossover trial.

-

Phase 1 (Control): No phosphate binders were administered.

-

Phase 2 (Mg(OH)₂ Alone): Patients received 0.75-3 g/day of magnesium hydroxide.

-

Phase 3 (Combination Therapy): Patients received both magnesium hydroxide and aluminum hydroxide.

-

Phase 4 (Al(OH)₃ Alone): Patients received only aluminum hydroxide.

-

-

Key Outcome Measures: Serum phosphorus (SP) and serum magnesium (SMg) concentrations.

-

Monitoring: Serum magnesium was carefully monitored to remain below 4.5 mEq/L (2.3 mmol/L).

Challenges: Gastrointestinal Intolerance

While these initial studies proved the phosphate-binding efficacy of magnesium hydroxide, a significant limitation was its association with poor gastrointestinal tolerability, most notably diarrhea.[1][5][6] This side effect complicated patient compliance and limited the achievable dosage, leading researchers to explore other magnesium salts.

The Shift to Magnesium Carbonate: An Improved Tolerability Profile

The gastrointestinal side effects of magnesium hydroxide led to the investigation of magnesium carbonate (MgCO₃) as a better-tolerated alternative.[1][6] Studies from the mid-1990s onward established MgCO₃ as an effective binder with a much-improved side-effect profile.

Key Comparative Studies

Several prospective, randomized trials were crucial in establishing the efficacy and safety of magnesium carbonate.

-

Delmez et al. (1996): This study evaluated if the chronic use of MgCO₃ could permit a reduction in the dose of calcium carbonate (CaCO₃) in hemodialysis patients prone to hypercalcemia, particularly when treated with calcitriol (B1668218).[2]

-

de Francisco et al. (2007): This pilot study directly compared a magnesium carbonate/calcium carbonate regimen against calcium acetate as the sole binder in stable hemodialysis patients.[7][8]

Experimental Protocol: Delmez et al. (1996) Crossover Study

This study's design was tailored to assess the calcium-sparing effect of magnesium carbonate.

-

Participants: Chronic hemodialysis patients who developed hypercalcemia during treatment with intravenous calcitriol and CaCO₃.

-

Study Design: A prospective, randomized, crossover trial with two phases.

-

Phase 1: Patients received their usual dose of CaCO₃ alone.

-

Phase 2: Patients received MgCO₃ plus half their usual dose of CaCO₃.

-

-

Intervention: The average dose of elemental magnesium from MgCO₃ was 465 ± 52 mg/day.[2]

-

Dialysate: A key protocol element was the use of a dialysate with a magnesium concentration of 0.6 mg/dL to manage serum magnesium levels.[2]

-

Primary Outcome: To determine if acceptable serum calcium, phosphorus, and magnesium levels could be maintained while reducing the CaCO₃ dose.

-

Secondary Outcome: To assess if the lower calcium intake would allow for the administration of larger, more effective doses of intravenous calcitriol.

Experimental Protocol: de Francisco et al. (2007) Comparative Study

This trial focused on comparing the phosphate-binding efficacy of a magnesium-containing regimen to a standard calcium-based regimen.[9]

-

Participants: 46 stable hemodialysis patients.

-

Study Design: A randomized controlled trial lasting 6 months.

-

Intervention Groups:

-

MgCO₃ Group (n=25): Received magnesium carbonate.

-

CaCO₃ Group (n=21): Received calcium carbonate.

-

-

Dosage: Doses were titrated to achieve a target serum phosphate level of ≤5.5 mg/dL.

-

Dialysate: The magnesium concentration in the dialysate was lowered for the MgCO₃ group (0.30 mmol/L) compared to the CaCO₃ group (0.48 mmol/L) to mitigate the risk of hypermagnesemia.[9]

-

Primary Outcome: Control of serum phosphate.

-

Secondary Outcomes: Changes in serum calcium, magnesium, Ca x P product, and PTH levels.

Quantitative Data Summary from Key Early Trials

The following tables summarize the quantitative findings from the pivotal early studies on magnesium-based phosphate binders.

Table 1: Efficacy of Magnesium Hydroxide (Guilherme et al., 1982) [4]

| Treatment Phase | Mean Serum Phosphorus (mg/dL) | Change from Control |

|---|---|---|

| Control (No Binder) | 9.0 | - |

| Mg(OH)₂ Alone | 8.1 | ↓ 0.9 |

| Mg(OH)₂ + Al(OH)₃ | 6.1 | ↓ 2.9 |

| Al(OH)₃ Alone | 7.0 | ↓ 2.0 |

Table 2: Efficacy of Magnesium Carbonate in Comparative Trials

| Study | Parameter | MgCO₃ Group | Comparator Group | P-value |

|---|---|---|---|---|

| Delmez et al. (1996) [2] | Elemental Calcium Intake ( g/day ) | 1.2 ± 0.2 | 2.9 ± 0.4 (CaCO₃ alone) | <0.0001 |

| Max i.v. Calcitriol Dose (µ g/treatment ) | 1.5 ± 0.3 | 0.8 ± 0.2 (CaCO₃ alone) | <0.02 | |

| de Francisco et al. (2007) [9] | Time-Averaged Serum Phosphate (mg/dL) | 5.47 | 5.29 (CaCO₃) | ns |

| Time-Averaged Serum Calcium (mg/dL) | 9.13 | 9.60 (CaCO₃) | <0.001 |

| | Patients within K/DOQI Ca Target (%) | 73.9% | 25% (CaCO₃) | <0.01 |

Mechanism of Action and Visualized Workflows

The fundamental mechanism of magnesium-based binders is the formation of insoluble salts with dietary phosphate in the lumen of the gastrointestinal tract.

Intestinal Phosphate Binding

Magnesium ions (Mg²⁺) released from the binder react with phosphate ions (PO₄³⁻) from digested food. This forms insoluble magnesium phosphate complexes that cannot be absorbed through the intestinal wall and are subsequently excreted in the feces. This process effectively reduces the net amount of phosphate absorbed into the bloodstream.

Logical Rationale for Magnesium Binders

The adoption of magnesium binders was a logical progression driven by the successive challenges posed by preceding therapies. The workflow illustrates the clinical decision-making process based on the risk-benefit profile of each binder class.

Experimental Workflow: Randomized Crossover Study